N1-Cyclopropylmethylpseudouridine

Description

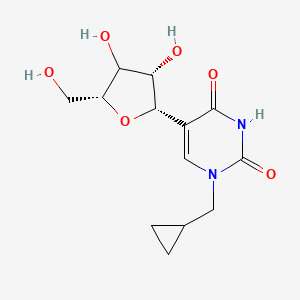

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O6 |

|---|---|

Molecular Weight |

298.29 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H18N2O6/c16-5-8-9(17)10(18)11(21-8)7-4-15(3-6-1-2-6)13(20)14-12(7)19/h4,6,8-11,16-18H,1-3,5H2,(H,14,19,20)/t8-,9?,10+,11+/m1/s1 |

InChI Key |

GMXIJIMESYOESF-RRPPZXBKSA-N |

Isomeric SMILES |

C1CC1CN2C=C(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |

Canonical SMILES |

C1CC1CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N1-Cyclopropylmethylpseudouridine in Antiviral Research: An In-depth Technical Guide

An Examination of a Novel Nucleoside Analogue's Potential in Antiviral Drug and Vaccine Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the antiviral role of N1-Cyclopropylmethylpseudouridine is limited. This guide will focus on the extensively researched, closely related analogue, N1-methylpseudouridine , to provide a comprehensive technical overview of the role of such modified nucleosides in antiviral research, particularly in the context of mRNA vaccine technology. The principles and mechanisms discussed are likely to be highly relevant to the potential application of this compound.

Introduction: The Rise of Modified Nucleosides in Antiviral Strategies

The global challenge of viral diseases has accelerated the search for innovative therapeutic and preventative strategies. Among the most promising advancements is the use of modified nucleosides, which are synthetic analogues of the natural building blocks of RNA and DNA. These modifications can enhance the efficacy and safety of antiviral drugs and vaccines. This compound is identified as a purine (B94841) nucleoside analogue.[1] While specific data on its antiviral activity is not widely published, the foundational role of its close relative, N1-methylpseudouridine, in the success of mRNA vaccines against SARS-CoV-2 provides a powerful case study for the potential of such modifications.

This guide will delve into the core principles of how N1-substituted pseudouridine (B1679824) analogues contribute to antiviral research, with a focus on the mechanisms elucidated for N1-methylpseudouridine.

Mechanism of Action: Enhancing mRNA Performance for Antiviral Applications

The primary role of N1-methylpseudouridine in antiviral research, specifically in mRNA vaccines, is not to directly inhibit viral enzymes but to optimize the mRNA molecule itself for effective antigen presentation and reduced immunogenicity. This dual-action mechanism is crucial for eliciting a robust and targeted immune response.

Evasion of Innate Immune Recognition

The introduction of foreign single-stranded RNA (ssRNA) into a cell can trigger an innate immune response, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors 7 and 8 (TLR7/8). This can lead to the production of type I interferons and other pro-inflammatory cytokines, which can suppress protein translation and lead to the degradation of the mRNA vaccine, thereby limiting its effectiveness.

The substitution of uridine (B1682114) with N1-methylpseudouridine in the mRNA sequence sterically hinders the binding of the mRNA to these endosomal TLRs. This modification effectively "cloaks" the mRNA from the host's innate immune sensors, preventing a counterproductive inflammatory response and allowing for sustained translation of the encoded viral antigen.

Enhancement of Translation Efficiency

Beyond immune evasion, the incorporation of N1-methylpseudouridine has been shown to significantly increase the efficiency of protein translation from the mRNA template. This is attributed to several factors:

-

Increased Ribosomal Occupancy: Studies have suggested that N1-methylpseudouridine modification can lead to increased ribosome loading onto the mRNA, essentially creating more "factories" for protein production from a single mRNA molecule.

-

Reduced Translational Inhibition: By dampening the innate immune response, N1-methylpseudouridine prevents the activation of downstream pathways that would normally inhibit translation, such as the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α).

The synergistic effect of immune evasion and enhanced translation results in a significantly higher yield of the target viral antigen, which is essential for inducing a potent and durable adaptive immune response.

Quantitative Data: The Impact of N1-Methylpseudouridine on mRNA Vaccine Efficacy

The profound impact of N1-methylpseudouridine is best illustrated by the clinical trial data for COVID-19 mRNA vaccines. While direct quantitative data for this compound is unavailable, the following table summarizes the stark difference in efficacy observed between an unmodified mRNA vaccine and those containing N1-methylpseudouridine.

| Vaccine Platform | Nucleoside Modification | Reported Efficacy |

| Pfizer-BioNTech (BNT162b2) | N1-methylpseudouridine | ~95% |

| Moderna (mRNA-1273) | N1-methylpseudouridine | ~94% |

| CureVac (CVnCoV) | Unmodified Uridine | ~48% |

This comparative data strongly underscores the critical role of N1-methylpseudouridine in achieving high vaccine efficacy.

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and evaluation of N1-methylpseudouridine-modified mRNA are crucial for researchers in this field. Below are generalized protocols based on standard practices in the development of mRNA vaccines.

In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

Objective: To synthesize mRNA encoding a specific viral antigen with complete substitution of uridine with N1-methylpseudouridine.

Materials:

-

Linearized plasmid DNA template containing the antigen-coding sequence downstream of a T7 promoter.

-

T7 RNA Polymerase.

-

Ribonuclease inhibitor.

-

ATP, GTP, CTP solutions.

-

N1-methylpseudouridine-5'-triphosphate (N1-mΨTP) solution.

-

DNase I.

-

LiCl precipitation solution.

-

Nuclease-free water.

Protocol:

-

Assemble the transcription reaction at room temperature in the following order: nuclease-free water, transcription buffer, ATP, GTP, CTP, N1-mΨTP, linearized DNA template, ribonuclease inhibitor, and T7 RNA Polymerase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add DNase I to the reaction mixture to digest the DNA template and incubate for a further 30 minutes at 37°C.

-

Purify the mRNA by LiCl precipitation. Resuspend the mRNA pellet in nuclease-free water.

-

Assess the quality and concentration of the synthesized mRNA using spectrophotometry and gel electrophoresis.

In Vitro Assessment of Translation Efficiency

Objective: To compare the protein expression levels from N1-methylpseudouridine-modified versus unmodified mRNA.

Materials:

-

HEK293T or similar mammalian cell line.

-

Lipid nanoparticle (LNP) formulation for mRNA delivery.

-

N1-methylpseudouridine-modified and unmodified mRNA encoding a reporter protein (e.g., Luciferase or GFP).

-

Cell culture medium and supplements.

-

Luciferase assay reagent or flow cytometer.

Protocol:

-

Encapsulate the modified and unmodified mRNAs in LNPs.

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the LNP-formulated mRNAs at various concentrations.

-

Incubate the cells for 24-48 hours.

-

For luciferase-encoding mRNA, lyse the cells and measure luciferase activity using a luminometer. For GFP-encoding mRNA, analyze the percentage of fluorescent cells and mean fluorescence intensity by flow cytometry.

-

Compare the protein expression levels between cells transfected with modified and unmodified mRNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts discussed in this guide.

Signaling Pathway of Innate Immune Evasion

Caption: Evasion of TLR7/8 signaling by N1-methylpseudouridine-modified mRNA.

Experimental Workflow for mRNA Vaccine Efficacy Testing

Caption: Workflow for the preclinical evaluation of an mRNA vaccine.

Conclusion and Future Directions

While specific antiviral data for this compound remains to be elucidated in public research, the foundational work with N1-methylpseudouridine provides a clear and compelling roadmap for its potential role. The ability of N1-substituted pseudouridine analogues to enhance the stability and translational efficiency of mRNA while mitigating innate immunogenicity represents a cornerstone of modern antiviral vaccine technology.

Future research should focus on:

-

Direct antiviral activity: Investigating whether this compound, as a free nucleoside or incorporated into oligonucleotides, exhibits direct inhibitory effects on viral polymerases or other key viral enzymes. The cyclopropylmethyl group is a known pharmacophore in other antiviral compounds, suggesting this is a worthwhile avenue of investigation.

-

Comparative analysis: Conducting head-to-head studies comparing the effects of this compound with N1-methylpseudouridine and other modifications on mRNA vaccine performance.

-

Broad-spectrum applications: Exploring the utility of this compound-modified mRNA in vaccines against a wider range of viral pathogens.

The continued exploration of novel nucleoside modifications like this compound will be paramount in the development of next-generation antiviral therapeutics and vaccines.

References

N1-Cyclopropylmethylpseudouridine: A Technical Whitepaper on the Hypothesized Mechanism of Action in Inhibiting Viral Replication

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on the hypothesized mechanism of action for N1-cyclopropylmethylpseudouridine, extrapolated from the known mechanisms of other nucleoside analogs. As of the time of this writing, specific peer-reviewed studies detailing the antiviral mechanism, quantitative efficacy, and experimental protocols for this compound are not publicly available. The data and protocols presented herein are representative examples for the evaluation of antiviral nucleoside analogs.

Introduction

The emergence and re-emergence of viral pathogens present a continuous challenge to global health, necessitating the development of broad-spectrum antiviral therapeutics. Nucleoside analogs represent a cornerstone of antiviral drug development, with numerous approved drugs targeting viral polymerases. These agents act as chain terminators or mutagens, disrupting the replication of the viral genome.

This compound is a modified nucleoside that, based on its chemical structure, is postulated to exert its antiviral effects through the inhibition of viral RNA-dependent RNA polymerase (RdRp). This document provides an in-depth exploration of this hypothesized mechanism of action, alongside generalized experimental protocols and data presentation formats that would be employed to validate such a mechanism.

Hypothesized Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The proposed mechanism of action for this compound as an antiviral agent is centered on its ability to act as a substrate for viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses. This mechanism can be dissected into several key stages:

-

Cellular Uptake and Anabolic Phosphorylation: this compound, as a nucleoside analog, is expected to be transported into the host cell. Once inside, it is hypothesized to undergo anabolic phosphorylation by host cell kinases to its active triphosphate form, this compound triphosphate. This conversion is a critical step, as the triphosphate moiety is necessary for the molecule to be recognized as a substrate by the viral polymerase.

-

Incorporation into the Nascent Viral RNA Chain: The triphosphate form of this compound is structurally similar to natural nucleoside triphosphates (e.g., UTP). During viral RNA replication, the viral RdRp is likely to recognize and incorporate this compound monophosphate into the growing (nascent) viral RNA strand.

-

Disruption of Viral Replication: The incorporation of the modified nucleoside can disrupt viral replication through one of two primary mechanisms:

-

Chain Termination: The presence of the N1-cyclopropylmethyl group may cause steric hindrance within the active site of the RdRp, preventing the addition of the next nucleotide and thereby terminating the elongation of the RNA chain.

-

Lethal Mutagenesis: Alternatively, the modification may not immediately terminate replication but could alter the coding properties of the RNA template. This would lead to the accumulation of mutations in the viral progeny, ultimately resulting in non-viable virions.

-

The specificity of this antiviral action would rely on the higher affinity of the viral RdRp for the nucleoside analog compared to the host cell's own DNA or RNA polymerases, which would minimize cytotoxicity.

Caption: Hypothesized mechanism of this compound.

Quantitative Data Presentation

The antiviral efficacy and cytotoxicity of a compound are typically quantified using several key parameters. The following tables are representative of how such data would be presented.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) |

| [Virus Name] | [e.g., Vero E6] | [e.g., Plaque Reduction] | [Value] | [Value] |

| [Virus Name] | [e.g., A549] | [e.g., Yield Reduction] | [Value] | [Value] |

-

EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

-

EC90 (90% Effective Concentration): The concentration of the compound that inhibits viral replication by 90%.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |

| [e.g., Vero E6] | [e.g., MTT Assay] | [e.g., 72] | [Value] |

| [e.g., A549] | [e.g., Neutral Red Uptake] | [e.g., 72] | [Value] |

-

CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 3: Selectivity Index

| Virus | Cell Line | Selectivity Index (SI) |

| [Virus Name] | [e.g., Vero E6] | [Value] |

| [Virus Name] | [e.g., A549] | [Value] |

-

Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window, with greater specificity for antiviral activity over host cell toxicity.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to evaluate the antiviral activity and cytotoxicity of a nucleoside analog.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying the inhibition of viral infectivity.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Confluent monolayer of susceptible host cells in 24-well plates.

-

Virus stock of known titer (plaque-forming units per mL, PFU/mL).

-

This compound stock solution.

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).

-

Overlay medium (e.g., 1.2% methylcellulose (B11928114) in culture medium).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (e.g., 100 PFU per well) in the presence of the various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Gently aspirate the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Fixation and Staining: Aspirate the overlay and fix the cells with the fixing solution. After fixation, remove the fixative and stain the cell monolayer with crystal violet.

-

Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the test compound.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

Confluent monolayer of host cells in 96-well plates.

-

This compound stock solution.

-

Cell culture medium.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound to the wells. Include a cell control (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and using non-linear regression analysis.

Caption: Generalized workflow for antiviral compound evaluation.

Conclusion

This compound is a promising candidate for an antiviral therapeutic based on its structural similarity to other nucleoside analogs known to inhibit viral replication. The hypothesized mechanism of action, involving the inhibition of viral RNA-dependent RNA polymerase through chain termination or lethal mutagenesis, provides a solid foundation for further investigation. The experimental protocols and data presentation formats outlined in this document represent the standard methodologies that would be required to empirically validate this hypothesis and to characterize the compound's antiviral efficacy and safety profile. Further research is warranted to confirm the specific molecular interactions and to determine the spectrum of antiviral activity of this compound.

The Cornerstone of a Revolution: A Technical Guide to the Discovery and Synthesis of Novel Pseudouridine Derivatives for mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA therapeutics represents a paradigm shift in modern medicine, with applications spanning infectious disease vaccines, cancer immunotherapy, and protein replacement therapies. At the heart of this revolution lies a key chemical modification: the strategic incorporation of pseudouridine (B1679824) and its derivatives into the mRNA backbone. This in-depth technical guide explores the discovery, synthesis, and profound impact of these modifications, providing the detailed data and protocols necessary for researchers and developers in the field.

The "Problem" with Unmodified mRNA and the Pseudouridine Solution

For decades, the therapeutic potential of in vitro transcribed (IVT) mRNA was hampered by two major obstacles: inherent instability and high immunogenicity. Unmodified single-stranded RNA is rapidly degraded by ubiquitous ribonucleases and is recognized as a foreign pathogen-associated molecular pattern (PAMP) by the innate immune system. This recognition, primarily through endosomal Toll-like receptors (TLR7 and TLR8) and the cytosolic retinoic acid-inducible gene I (RIG-I), triggers a cascade of inflammatory responses, leading to the production of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α). This not only causes undesirable side effects but also leads to the shutdown of protein translation and the degradation of the therapeutic mRNA, severely limiting its efficacy.[1][2][3][4]

The breakthrough came with the discovery that replacing uridine (B1682114) (U) with its naturally occurring isomer, pseudouridine (Ψ), could significantly mitigate these issues.[1][2] Pseudouridine, the most abundant modified nucleoside in cellular RNA, is created by an isomerization reaction that changes the C-N glycosidic bond in uridine to a C-C bond.[5] This seemingly subtle change has profound biological consequences:

-

Reduced Immunogenicity: Ψ-modified mRNA evades recognition by TLRs, leading to a dramatic reduction in the production of inflammatory cytokines.[1][2]

-

Enhanced Translational Capacity: By avoiding the innate immune response that shuts down translation, Ψ-modified mRNA is translated into protein much more efficiently.[1][6]

-

Increased Stability: The structural changes induced by pseudouridine can enhance base stacking and alter the RNA backbone, contributing to a longer functional half-life.[7][8]

N1-methylpseudouridine (m1Ψ): The New Gold Standard

Further research led to the development of an even more effective derivative: N1-methylpseudouridine (m1Ψ). This modification, which adds a methyl group to the N1 position of the pseudouridine base, has become the cornerstone of the highly successful COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna.[4][9] Studies have consistently shown that m1Ψ outperforms Ψ in several key areas:

-

Superior Protein Expression: Full substitution of uridine with m1Ψ results in significantly higher and more sustained protein expression compared to both unmodified and Ψ-modified mRNA.[6][10][11]

-

Further Reduced Immunogenicity: The m1Ψ modification is even more effective at dampening the innate immune response than pseudouridine.[6][11]

The following tables summarize the quantitative advantages of these modifications.

Data Presentation

Table 1: Comparative In Vitro Protein Expression from Modified Luciferase mRNA

| mRNA Modification | Cell Line | Relative Luciferase Activity (vs. Unmodified) | Reference |

| Unmodified | A549 | 1.0 | [1][6] |

| Pseudouridine (Ψ) | A549 | ~4-6x | [1][6] |

| N1-methylpseudouridine (m1Ψ) | A549 | ~10-15x | [1][6] |

| Unmodified | HeLa | 1.0 | [1][6] |

| Pseudouridine (Ψ) | HeLa | ~3-5x | [1][6] |

| N1-methylpseudouridine (m1Ψ) | HeLa | ~8-12x | [1][6] |

| Unmodified | Primary Keratinocytes | 1.0 | [1][6] |

| Pseudouridine (Ψ) | Primary Keratinocytes | ~7-9x | [1][6] |

| N1-methylpseudouridine (m1Ψ) | Primary Keratinocytes | ~15-20x | [1][6] |

Data are approximated from published graphical data for illustrative purposes.

Table 2: Comparative In Vivo Protein Expression and Immunogenicity

| mRNA Modification | Metric | Result | Reference |

| Unmodified | In vivo Luciferase Expression (AUC) | Baseline | [10] |

| Pseudouridine (Ψ) | In vivo Luciferase Expression (AUC) | ~2-3x higher than unmodified | [10] |

| N1-methylpseudouridine (m1Ψ) | In vivo Luciferase Expression (AUC) | ~10-13x higher than unmodified | [10] |

| Unmodified | IFN-α Induction (in vivo) | High | [11] |

| N1-methylpseudouridine (m1Ψ) | IFN-α Induction (in vivo) | Undetectable | [11] |

| Unmodified | TNF-α Induction (in FLS cells) | Significantly upregulated | [12] |

| N1-methylpseudouridine (m1Ψ) | TNF-α Induction (in FLS cells) | Suppressed | [12] |

AUC: Area Under the Curve, representing total protein expression over time. FLS: Fibroblast-like Synoviocytes.

Table 3: Comparative mRNA Half-Life

| mRNA Modification | System | Approximate Half-Life | Reference |

| Unmodified | Human Blood (Natural mRNA) | ~16.4 hours | [13] |

| Pseudouridine (Ψ) | Eukaryotic Cells | Increased stability vs. unmodified | [7][8] |

| N1-methylpseudouridine (m1Ψ) | Eukaryotic Cells | Increased functional half-life | [7] |

Note: Direct comparative half-life data in hours for synthetic, modified mRNAs in the same system is limited in publicly available literature. The general consensus is that both Ψ and m1Ψ increase stability and functional half-life compared to unmodified mRNA.[4][7][8]

Innate Immune Sensing of mRNA

To understand how pseudouridine derivatives function, it is crucial to visualize the signaling pathways they modulate. Unmodified IVT mRNA is recognized by TLR7/8 in the endosome and RIG-I in the cytoplasm.

Mandatory Visualizations

Caption: TLR7/8 signaling pathway activated by unmodified ssRNA.

Caption: RIG-I signaling pathway activated by IVT byproducts.

Pseudouridine and N1-methylpseudouridine modifications alter the conformation of the RNA, preventing efficient binding to these receptors and thereby abrogating the downstream inflammatory cascade.

Synthesis of Novel Pseudouridine Derivatives and Modified mRNA

The generation of modified mRNA for therapeutic use involves a multi-step workflow, from the synthesis of the modified nucleotide building blocks to the final purification of the full-length mRNA transcript.

Synthesis of Pseudouridine Triphosphates (ΨTP and m1ΨTP)

While chemical synthesis routes exist, chemoenzymatic and semi-enzymatic approaches are often favored for their efficiency and stereoselectivity.[14][15][16]

Protocol: Chemoenzymatic Synthesis of N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

This protocol is a summary of the key steps described in the literature.[14][17]

-

Enzymatic Synthesis of Pseudouridine-5'-monophosphate (ΨMP):

-

Start with Uridine-5'-monophosphate (UMP).

-

Utilize a two-enzyme cascade in a one-pot reaction:

-

Purine/pyrimidine nucleotide 5′-phosphate nucleosidase (PpnN): Cleaves UMP to release Ribose-5-phosphate (Rib5P) and Uracil.

-

ΨMP C-glycosidase (YeiN): Catalyzes the C-C bond formation between Rib5P and Uracil to form ΨMP.

-

-

This reaction can achieve high yields (≥95%) and concentrations.

-

-

Chemical N1-methylation of ΨMP:

-

Protect the 2' and 3' hydroxyl groups of ΨMP, for example, using an acetonide protecting group.

-

Perform selective N1-methylation using a methylating agent like dimethyl sulfate.

-

Deprotect the hydroxyl groups to yield N1-methylpseudouridine-5'-monophosphate (m1ΨMP).

-

-

Enzymatic Phosphorylation to Triphosphate:

-

Use a kinase cascade reaction to convert m1ΨMP to m1ΨTP.

-

Uridine 5'-monophosphate kinase (UMPK): Phosphorylates m1ΨMP to m1ΨDP (diphosphate).

-

Acetate (B1210297) kinase (AcK) or Pyruvate Kinase (PK): Phosphorylates m1ΨDP to m1ΨTP. This step often incorporates an ATP regeneration system (e.g., using acetyl phosphate (B84403) or phosphoenolpyruvate) to drive the reaction to completion.

-

Purify the final m1ΨTP product using ion-exchange chromatography.

-

Synthesis of Modified mRNA by In Vitro Transcription (IVT)

The core of therapeutic mRNA production is the IVT reaction, where a DNA template is transcribed into RNA using a phage RNA polymerase (e.g., T7).

Caption: General workflow for modified mRNA synthesis and purification.

Protocol: In Vitro Transcription of N1-methylpseudouridine-modified mRNA

This is a representative protocol synthesized from multiple sources.[16][][19] Optimization is required for each specific template and scale.

-

Template Preparation:

-

A linear DNA template is required, containing a T7 promoter, 5' UTR, the open reading frame (ORF) of the target protein, a 3' UTR, and a poly(T) tract of ~120 nucleotides (for encoding the poly(A) tail).

-

The template is typically generated by PCR or by linearizing a plasmid with a restriction enzyme that cuts downstream of the poly(T) tract.

-

Purify the linear DNA template. The final concentration should be accurately determined (e.g., ~1 µg/µL).

-

-

IVT Reaction Assembly:

-

Work in an RNase-free environment. Use nuclease-free water, pipette tips, and tubes.

-

On ice, assemble the reaction in a total volume of, for example, 40 µL:

-

Nuclease-free water: to 40 µL

-

10x Transcription Buffer: 4 µL

-

ATP solution (100 mM): 1.5 µL (for 3.75 mM final)

-

GTP solution (100 mM): 0.6 µL (for 1.5 mM final)

-

CTP solution (100 mM): 1.5 µL (for 3.75 mM final)

-

N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (100 mM): 1.5 µL (for 3.75 mM final)

-

Cap Analog (e.g., CleanCap® AG, 40 mM): 4.8 µL (for 4.8 mM final)

-

Linear DNA Template: ~1.6 µg

-

RNase Inhibitor (40 U/µL): 1 µL

-

T7 RNA Polymerase: 4 µL

-

-

Mix gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube.

-

-

Transcription and DNase Treatment:

-

Incubate the reaction at 37°C for 3-4 hours.

-

To remove the DNA template, add 2 µL of TURBO DNase and incubate for another 15 minutes at 37°C.

-

-

Purification:

-

Initial Purification: Purify the mRNA from the reaction mixture using a column-based kit (e.g., MEGAclear™ Kit) or LiCl precipitation to remove enzymes, salts, and free nucleotides.

-

HPLC Purification (Recommended): For therapeutic-grade mRNA, purification by ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is critical. This step effectively removes double-stranded RNA (dsRNA) byproducts, which are potent immune stimulators.[5][9]

-

Column: A DNA/RNA column (e.g., Agilent PLRP-S).

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

-

Buffer B: 0.1 M TEAA, 25% Acetonitrile, pH 7.0.

-

Gradient: Elute the RNA with a linear gradient of Buffer B (e.g., 38-65% over 6 column volumes).

-

Detection: Monitor absorbance at 260 nm.

-

Collect the fractions corresponding to the main peak of the full-length mRNA.

-

Desalt and concentrate the purified mRNA (e.g., by ethanol (B145695) precipitation or ultrafiltration).

-

-

-

Final Steps:

-

Resuspend the purified mRNA pellet in nuclease-free water or a suitable buffer (e.g., citrate (B86180) buffer).

-

Determine the final concentration using a spectrophotometer (e.g., NanoDrop) and assess integrity.

-

Quality Control of Modified mRNA

Rigorous quality control is essential to ensure the safety and efficacy of mRNA therapeutics. Key parameters include integrity, capping efficiency, and poly(A) tail length.

Protocol: Analysis of mRNA 5' Capping Efficiency by RNase H and LC-MS

This method provides quantitative information on the percentage of correctly capped mRNA molecules.[14][20][21][22]

-

RNase H Cleavage:

-

Design a chimeric 2'-O-methyl RNA/DNA probe that is complementary to the 5' end of the mRNA transcript.

-

Hybridize the probe to the mRNA sample.

-

Add RNase H, which will cleave the RNA strand of the RNA/DNA hybrid, releasing a short oligonucleotide fragment containing the 5' cap.

-

To facilitate purification, a biotin (B1667282) tag can be included on the probe, allowing for capture of the probe-fragment hybrid on streptavidin-coated magnetic beads.

-

-

Fragment Isolation:

-

If using a biotinylated probe, use a magnet to isolate the beads. Wash to remove the rest of the mRNA transcript and other components.

-

Elute the 5' fragment from the beads.

-

-

LC-MS Analysis:

-

Analyze the isolated fragments using liquid chromatography-mass spectrometry (LC-MS).

-

The mass spectrometer can distinguish between fragments with different cap structures (e.g., Cap 0, Cap 1, uncapped triphosphate) based on their unique mass-to-charge ratios.

-

Quantify the area under the curve for each species to determine the percentage of each, and thus the overall capping efficiency.

-

Protocol: Analysis of Poly(A) Tail Length

Poly(A) tail length is critical for mRNA stability and translational efficiency.[2][][23][24]

-

Enzymatic Digestion:

-

A simple method involves using RNase A/T1 digestion. In a high-salt buffer, these enzymes will digest the body of the mRNA but leave the poly(A) tail largely intact.

-

Alternatively, kits like the EZ-QC™ mRNA Poly(A) Tail Length Assay Kit use RNase A to selectively digest all non-adenine residues.

-

-

Gel Electrophoresis:

-

Run the digested sample on a high-resolution denaturing polyacrylamide gel (PAGE) or a suitable agarose (B213101) gel.

-

Run a poly(A) or RNA ladder of known sizes alongside the sample.

-

Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize.

-

-

Analysis:

-

Compare the migration of the poly(A) tail band to the ladder to determine its average length and distribution (smeariness of the band). Gel imaging software can be used for more precise quantification.

-

Protocol: Quantifying IFN-α Induction in Dendritic Cells by ELISA

This assay is crucial for assessing the immunogenicity of a modified mRNA construct.

-

Cell Culture and Transfection:

-

Culture human peripheral blood mononuclear cell (PBMC)-derived dendritic cells (DCs) or a suitable cell line (e.g., THP-1).

-

Transfect the DCs with a standardized amount (e.g., 1 µg) of the test mRNA (unmodified, Ψ-modified, m1Ψ-modified) complexed with a transfection reagent (e.g., Lipofectamine). Include a mock-transfected control.

-

Incubate the cells for 24 hours at 37°C.

-

-

Sample Collection:

-

After incubation, centrifuge the cell plates/tubes to pellet the cells.

-

Carefully collect the culture supernatant, which contains the secreted cytokines. Store at -80°C if not used immediately.

-

-

ELISA Procedure (using a commercial kit, e.g., R&D Systems, Invitrogen):

-

Follow the manufacturer's protocol precisely. A general workflow is as follows:

-

Coat a 96-well microplate with the capture antibody (anti-human IFN-α).

-

Wash the wells and block non-specific binding sites.

-

Add the prepared standards and the collected cell culture supernatants to the wells. Incubate for 2 hours.

-

Wash the wells. Add the detection antibody (e.g., a biotinylated anti-human IFN-α). Incubate.

-

Wash the wells. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

-

Wash the wells. Add the HRP substrate solution (e.g., TMB). A color will develop.

-

Stop the reaction with a stop solution. The color will change (e.g., from blue to yellow).

-

-

Data Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

-

Use the standard curve to calculate the concentration of IFN-α (in pg/mL) in each of the experimental samples.

-

Compare the IFN-α levels between the different mRNA modification groups to quantify the reduction in immunogenicity.

-

Conclusion

The discovery and refinement of pseudouridine derivatives, particularly N1-methylpseudouridine, have been instrumental in overcoming the key hurdles of mRNA instability and immunogenicity. These modifications have unlocked the vast therapeutic potential of mRNA, enabling the rapid development of life-saving vaccines and paving the way for a new class of medicines. A thorough understanding of the synthesis, purification, and analytical characterization of these molecules, as detailed in this guide, is fundamental for any researcher or developer seeking to innovate and contribute to this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. IFN-α produced by human plasmacytoid dendritic cells enhances T cell-dependent naïve B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. areterna.com [areterna.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntsbio.com [ntsbio.com]

- 13. Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Semi-enzymatic synthesis of pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Human IFN alpha ELISA Kit (BMS216) - Invitrogen [thermofisher.com]

- 23. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A protocol for generation of clinical grade mRNA-transfected monocyte-derived dendritic cells for cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N1-Cyclopropylmethylpseudouridine and the Broader Class of N1-Substituted Pseudouridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleosides are a cornerstone of modern nucleic acid therapeutics, enabling enhanced stability, increased protein expression, and reduced immunogenicity of messenger RNA (mRNA). Among these, N1-substituted pseudouridine (B1679824) derivatives have emerged as a critical class of modifications, with N1-methylpseudouridine being a key component in approved mRNA vaccines. This technical guide provides a comprehensive overview of the structural and functional properties of N1-substituted pseudouridines, with a specific focus on N1-Cyclopropylmethylpseudouridine as a representative member of this class. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes the known properties of related N1-alkylated pseudouridines to infer its potential characteristics and applications. Detailed experimental protocols for the synthesis, incorporation into mRNA, and functional evaluation of these modified nucleosides are provided, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction to N1-Substituted Pseudouridine Derivatives

Pseudouridine (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification in RNA. Its unique C-C glycosidic bond, in contrast to the N-C bond in uridine, imparts distinct structural and functional properties to the RNA molecule. The presence of an additional hydrogen bond donor at the N1 position in pseudouridine enhances base stacking and stabilizes the RNA backbone.

Building upon the foundational benefits of pseudouridine, further modification at the N1 position has been shown to offer additional advantages. The most well-studied of these is N1-methylpseudouridine (m1Ψ), which demonstrates superior performance in reducing the innate immunogenicity of mRNA and enhancing its translational efficiency.[1][2] This has been a critical factor in the success of mRNA-based COVID-19 vaccines.[2]

The N1 position of pseudouridine is amenable to the addition of various chemical groups beyond a methyl group. This compound represents one such derivative, where a cyclopropylmethyl group is attached to the N1 atom of the pseudouridine base. While detailed studies on this specific molecule are sparse, research on a variety of N1-substituted pseudouridines suggests that the nature of the substituent at the N1 position can modulate the properties of the resulting mRNA.

Structural and Functional Properties

Structural Properties

The fundamental structure of this compound consists of a pseudouridine core with a cyclopropylmethyl group attached to the N1 position of the uracil (B121893) base.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₆ |

| Molecular Weight | 298.29 g/mol |

| CAS Number | 1613530-18-9 |

| Canonical SMILES | C1CC1CN2C=C(C(=O)NC2=O)C3OC(C(C3O)O)CO |

The introduction of the cyclopropylmethyl group at the N1 position is expected to influence the conformational properties of the nucleoside and its interactions within an RNA strand. The size and electronic properties of the N1-substituent have been shown to affect the efficiency of in vitro transcription.[3]

Functional Properties

Based on studies of other N1-substituted pseudouridine derivatives, the incorporation of this compound into mRNA is anticipated to have the following functional consequences:

-

Reduced Innate Immunogenicity: N1-alkylation of pseudouridine can further diminish the recognition of mRNA by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[3] This leads to a dampened innate immune response, reducing inflammation and preventing the shutdown of protein translation.

-

Enhanced Translational Efficiency: By evading the innate immune system's translational shutdown mechanisms, mRNA containing N1-substituted pseudouridines can lead to higher and more sustained protein expression.[3]

-

Modulated mRNA Stability: The presence of modified nucleosides can protect mRNA from degradation by cellular nucleases, thereby increasing its half-life and the overall protein yield.

-

Decreased Cytotoxicity: Compared to unmodified mRNA, mRNA containing N1-substituted pseudouridines has been shown to exhibit lower cytotoxicity.[3]

Data Presentation: Comparative Functional Data of N1-Substituted Pseudouridines

While quantitative data for this compound is not publicly available, a study by Shin et al. from TriLink BioTechnologies provides comparative data on the effects of various N1-substituents on mRNA translation and cytotoxicity.[3] The table below summarizes these findings.

| N1-Substituent | Relative Luciferase Activity in THP-1 Cells (Compared to Ψ-mRNA) | Cell Viability (MTT Assay) (Compared to WT-mRNA) |

| Unsubstituted (Ψ) | Baseline | Lower |

| Methyl (m1Ψ) | Higher | Higher |

| Ethyl (Et1Ψ) | Higher | Higher |

| 2-Fluoroethyl (FE1Ψ) | Similar | Higher |

| Propyl (Pr1Ψ) | Higher | Higher |

| Isopropyl (iPr1Ψ) | Lower | Higher |

| Methoxymethyl (MOM1Ψ) | Higher | Higher |

| Pivaloxymethyl (POM1Ψ) | Lower | Higher |

| Benzyloxymethyl (BOM1Ψ) | Lower | Higher |

This table is a qualitative summary based on the findings presented in the poster by Shin et al.[3] The study did not include this compound.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Experimental Protocols

The following protocols are representative methods for the synthesis and evaluation of mRNA containing N1-substituted pseudouridines, such as this compound. These are generalized protocols and may require optimization for specific applications.

Synthesis of this compound-5'-Triphosphate

This is a multi-step chemical synthesis process that should be performed by trained chemists in a suitable laboratory environment.

-

Protection of Ribose Hydroxyls: Start with commercially available pseudouridine. Protect the 2', 3', and 5' hydroxyl groups of the ribose sugar using standard protecting group chemistry (e.g., with TBDMSCl or acetic anhydride).

-

N1-Alkylation: In an appropriate aprotic solvent (e.g., DMF), treat the protected pseudouridine with a strong base (e.g., NaH) to deprotonate the N1 position. Add cyclopropylmethyl bromide and allow the reaction to proceed to completion.

-

Deprotection of 5'-Hydroxyl: Selectively deprotect the 5'-hydroxyl group, leaving the 2' and 3' hydroxyls protected.

-

Triphosphorylation: Phosphorylate the free 5'-hydroxyl group to the triphosphate. This is typically achieved using a phosphitylating agent followed by oxidation and pyrophosphate addition, or via enzymatic phosphorylation.

-

Full Deprotection: Remove the remaining protecting groups from the 2' and 3' hydroxyls.

-

Purification: Purify the final this compound-5'-triphosphate product using high-performance liquid chromatography (HPLC).

In Vitro Transcription of Modified mRNA[4]

-

Reaction Setup: Assemble the in vitro transcription reaction at room temperature in nuclease-free tubes. For a 20 µL reaction:

-

Nuclease-free water: to 20 µL

-

10x Reaction Buffer: 2 µL

-

ATP, CTP, GTP solution (e.g., 7.5 mM each): 2 µL

-

This compound-5'-Triphosphate (7.5 mM): 2 µL

-

Linearized DNA template (1 µg): X µL

-

T7 RNA Polymerase Mix: 2 µL

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate for 15 minutes at 37°C.

-

mRNA Purification: Purify the transcribed mRNA using a suitable method such as LiCl precipitation or a column-based purification kit.

Luciferase Reporter Assay in THP-1 Cells[5][6]

-

Cell Culture: Culture THP-1 cells in appropriate media and conditions until they reach the desired confluency.

-

Transfection: Transfect the THP-1 cells with the in vitro transcribed luciferase mRNA containing this compound using a suitable transfection reagent. Include control mRNAs (unmodified and m1Ψ-modified) for comparison.

-

Incubation: Incubate the transfected cells for a defined period (e.g., 24-48 hours) to allow for mRNA translation and protein expression.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Add luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

MTT Cytotoxicity Assay[7][8][9][10]

-

Cell Seeding: Seed cells (e.g., THP-1 or another relevant cell line) in a 96-well plate at a predetermined density.

-

Transfection: Transfect the cells with the modified mRNA as described in the luciferase assay protocol.

-

Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a member of the promising class of N1-substituted pseudouridine derivatives for mRNA therapeutics. While specific data on this particular modification is limited, the broader understanding of N1-alkylation of pseudouridine suggests that it likely confers beneficial properties such as reduced immunogenicity and enhanced translational capacity to mRNA. The experimental protocols provided in this guide offer a framework for the synthesis, incorporation, and functional evaluation of this compound and other novel N1-substituted pseudouridines. Further research into the specific effects of the cyclopropylmethyl group on mRNA function will be valuable in expanding the toolkit of modified nucleosides for the development of next-generation mRNA-based therapies and vaccines.

References

Preliminary Studies on the Immunogenicity of N1-Cyclopropylmethyl-pseudouridine Modified mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of messenger RNA (mRNA) as a therapeutic modality has been significantly advanced by the development of modified nucleosides that enhance mRNA stability and translation while reducing its inherent immunogenicity. The incorporation of pseudouridine (B1679824) (Ψ) and its derivatives, most notably N1-methylpseudouridine (m1Ψ), has been a cornerstone of successful mRNA vaccines, such as those developed for COVID-19. These modifications are critical for evading the host's innate immune system, which can otherwise recognize synthetic mRNA as foreign, leading to inflammatory responses and reduced protein expression.

This technical guide focuses on the preliminary immunogenicity studies of a specific, novel modification: N1-Cyclopropylmethyl-pseudouridine (N1-cp-Ψ). While direct and comprehensive immunogenicity data for N1-cp-Ψ modified mRNA is not yet widely available in peer-reviewed literature, this guide synthesizes preliminary data on structurally related N1-alkyl-pseudouridine analogues. This information, primarily from studies on N1-ethyl-pseudouridine (N1-et-Ψ), N1-propyl-pseudouridine (N1-pr-Ψ), and N1-isopropyl-pseudouridine (N1-ipr-Ψ), provides valuable insights into the potential immunological profile of N1-cp-Ψ. The data presented herein is largely based on in vitro studies using human immune cells, which are critical for the initial assessment of the inflammatory potential of modified mRNA constructs.

The primary mechanism by which modified nucleosides reduce immunogenicity is by altering the way the mRNA interacts with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I-like receptors (RLRs).[1] Unmodified single-stranded RNA can be a potent activator of these pathways, leading to the production of type I interferons and other pro-inflammatory cytokines. Modifications at the N1 position of pseudouridine can sterically hinder the binding of mRNA to these receptors, thereby dampening the downstream inflammatory cascade.

This guide will provide a summary of the available quantitative data, detailed experimental protocols for assessing immunogenicity, and visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the key findings from preliminary studies on N1-alkyl-pseudouridine modified mRNA. It is important to note that these studies often use reporter gene expression (e.g., luciferase) in immune-sensitive cell lines as an indirect measure of immunogenicity; higher expression levels are generally correlated with a lower innate immune response.

| Modification | Relative Luciferase Expression (in THP-1 cells vs. unmodified mRNA) | Relative Cytotoxicity (MTT Assay in THP-1 cells) | Reference |

| Unmodified Uridine | Baseline | Baseline | |

| Pseudouridine (Ψ) | Increased | Decreased compared to unmodified | |

| N1-methyl-Ψ | Significantly Increased | Decreased compared to Ψ | |

| N1-ethyl-Ψ | Increased | Decreased compared to Ψ | |

| N1-propyl-Ψ | Increased | Decreased compared to Ψ | |

| N1-isopropyl-Ψ | Increased | Decreased compared to Ψ |

Note: Specific quantitative values for cytokine induction (e.g., TNF-α, IFN-β, IL-6) for N1-Cyclopropylmethyl-pseudouridine and its close analogs are not available in the public domain at this time. The data above reflects relative protein expression and cytotoxicity, which serve as surrogates for assessing the innate immune response.

Experimental Protocols

In Vitro Transcription of N1-Cyclopropylmethyl-pseudouridine Modified mRNA

This protocol outlines the synthesis of mRNA incorporating N1-cp-Ψ.

a. Template Preparation:

-

A linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) downstream of a T7 RNA polymerase promoter is prepared.

-

The template is purified and quantified to ensure high quality and concentration.

b. In Vitro Transcription Reaction:

-

The following components are combined in a sterile, RNase-free microcentrifuge tube at room temperature:

-

Nuclease-free water

-

Transcription buffer (e.g., 5X)

-

ATP, GTP, CTP solution (e.g., 100 mM each)

-

N1-Cyclopropylmethyl-pseudouridine-5'-triphosphate (N1-cp-ΨTP) solution (e.g., 100 mM)

-

Linearized DNA template (e.g., 1 µg)

-

T7 RNA polymerase

-

-

The reaction is incubated at 37°C for 2-4 hours.

c. mRNA Purification:

-

Following transcription, the DNA template is removed by DNase treatment.

-

The mRNA is then purified using a method such as lithium chloride precipitation or silica-based spin columns to remove unincorporated nucleotides, enzymes, and salts.

-

The purified mRNA is quantified, and its integrity is assessed by gel electrophoresis.

In Vitro Immunogenicity Assessment in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a method to evaluate the cytokine response to modified mRNA in primary human immune cells.

a. Isolation of PBMCs:

-

Human whole blood is collected from healthy donors.

-

PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

-

The isolated PBMCs are washed and resuspended in complete RPMI medium.

b. Transfection of PBMCs with Modified mRNA:

-

PBMCs are seeded in a 24-well plate at a density of approximately 1 x 10^6 cells/well.

-

The modified mRNA is complexed with a suitable transfection reagent (e.g., a lipid-based transfection reagent) according to the manufacturer's instructions.

-

The mRNA-lipid complexes are added to the PBMCs.

c. Cytokine Measurement:

-

The cells are incubated for a defined period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

-

After incubation, the cell culture supernatant is collected.

-

The concentrations of key inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

As a positive control, cells are stimulated with a known TLR agonist (e.g., R848). Un-transfected cells serve as a negative control.

Mandatory Visualization

Signaling Pathways

References

The Impact of N1-Cyclopropylmethylpseudouridine on mRNA Stability and Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing mRNA stability, translational efficiency, and in mitigating innate immune responses. Among these, N1-alkyl-pseudouridine modifications have emerged as a cornerstone for the development of potent mRNA constructs. While N1-methylpseudouridine (m1Ψ) has been extensively studied and is a key component of approved COVID-19 mRNA vaccines, the therapeutic potential of other N1-alkyl analogues, such as N1-Cyclopropylmethylpseudouridine (cPmΨ), remains largely unexplored.

This technical guide provides an in-depth exploration of the known impacts of N1-alkyl-pseudouridine modifications on mRNA stability and translation. Due to the limited publicly available data on this compound, this document will focus on the well-characterized effects of N1-methylpseudouridine and other N1-alkyl analogues to establish a framework for understanding the potential properties of cPmΨ. We will delve into the underlying molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for evaluation, and visualize complex biological pathways and workflows.

Introduction to N1-Alkyl-Pseudouridine Modifications

Pseudouridine (B1679824) (Ψ), an isomer of uridine, is a naturally occurring modified nucleoside that can enhance the stability and translational capacity of mRNA while reducing its immunogenicity[1][2]. The addition of an alkyl group to the N1 position of pseudouridine can further augment these beneficial properties. The most prominent example, N1-methylpseudouridine (m1Ψ), has been shown to significantly increase protein expression from modified mRNA compared to its pseudouridine counterpart[3]. These modifications are thought to exert their effects through a combination of mechanisms, including altered codon-anticodon interactions, increased ribosome density on the mRNA, and evasion of innate immune recognition by Toll-like receptors (TLRs)[4].

The chemical nature of the N1-alkyl substituent can influence the degree of these effects. Studies on various N1-substituted pseudouridine derivatives, such as N1-ethyl-Ψ, have shown differential impacts on translational activity, suggesting a structure-activity relationship where the size and hydrophobicity of the alkyl group may play a crucial role[5]. While no direct data exists for this compound, its unique cyclopropylmethyl group may confer distinct properties related to steric hindrance and local conformational changes in the mRNA strand, potentially influencing interactions with the ribosome and other cellular machinery.

Quantitative Impact of N1-Alkyl-Pseudouridine Modifications

The following tables summarize quantitative data from studies on N1-methylpseudouridine and other relevant analogues, providing a benchmark for the evaluation of novel modifications like cPmΨ.

Table 1: Impact of N1-Methylpseudouridine (m1Ψ) on Protein Expression

| Cell Line | Reporter Gene | Modification | Fold Increase in Protein Expression (vs. Unmodified Uridine) | Fold Increase in Protein Expression (vs. Pseudouridine) | Reference |

| A549 | Firefly Luciferase | m1Ψ | ~10-100 fold | ~13-fold | [3][6] |

| HEK293T | EGFP | m1Ψ (low ratio) | Enhanced | Not Reported | [7] |

| Mouse (in vivo) | Reporter Gene | m1Ψ | Not Reported | Up to 44-fold (with m5C) | [8] |

Table 2: Comparative Translational Activity of N1-Substituted Pseudouridine Analogues

| Cell Line | Reporter Gene | Modification | Relative Luciferase Activity (normalized to Ψ-mRNA) | Reference |

| THP-1 | Firefly Luciferase | N1-methyl-Ψ (m1Ψ) | ~1.0 | [5] |

| THP-1 | Firefly Luciferase | N1-ethyl-Ψ (Et1Ψ) | Higher than Ψ-mRNA, close to m1Ψ-mRNA | [5] |

| THP-1 | Firefly Luciferase | N1-propyl-Ψ (Pr1Ψ) | Higher than Ψ-mRNA, close to m1Ψ-mRNA | [5] |

| THP-1 | Firefly Luciferase | N1-isopropyl-Ψ (iPr1Ψ) | Higher than Ψ-mRNA, close to m1Ψ-mRNA | [5] |

Table 3: Effect of N1-Methylpseudouridine (m1Ψ) on mRNA Stability and Immunogenicity

| Parameter | Cell Type/System | Modification | Observation | Reference |

| mRNA Stability | In vitro (serum) | m1Ψ (with m5C) | Increased nuclease resistance | [9] |

| Immunogenicity (TNF-α secretion) | RAW 264.7 macrophages | m1Ψ (with m5C) | Reduced compared to unmodified mRNA | [9] |

| Innate Immune Activation (RIG-I, IFN-α, IFN-β) | Neonatal Rat Cardiomyocytes | m1Ψ | Significantly lower than unmodified mRNA | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of modified mRNA and the assessment of its stability and translational efficiency. These protocols can be adapted for the evaluation of this compound.

In Vitro Synthesis of N1-Alkyl-Pseudouridine Modified mRNA

This protocol describes the generation of capped and polyadenylated mRNA containing a modified nucleoside triphosphate, such as this compound-5'-triphosphate (cPmΨ-TP).

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

ATP, GTP, CTP solutions (100 mM)

-

This compound-5'-triphosphate (cPmΨ-TP) solution (100 mM)

-

Anti-Reverse Cap Analog (ARCA)

-

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

LiCl solution

-

Nuclease-free water

-

MEGAclear™ Transcription Clean-Up Kit (or equivalent)

-

Poly(A) Polymerase

Procedure:

-

Transcription Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:

-

Nuclease-free water to a final volume of 20 µL

-

5x Transcription Buffer: 4 µL

-

ATP, GTP, CTP (100 mM each): 2 µL of each

-

cPmΨ-TP (100 mM): 2 µL (for 100% substitution of UTP)

-

ARCA (40 mM): 1 µL

-

Linearized DNA template (1 µg/µL): 1 µL

-

RNase Inhibitor (40 U/µL): 1 µL

-

T7 RNA Polymerase (50 U/µL): 2 µL

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purification: Purify the mRNA using an appropriate kit (e.g., MEGAclear™) or by LiCl precipitation.

-

Poly(A) Tailing: Add a poly(A) tail to the 3' end of the mRNA using Poly(A) Polymerase according to the manufacturer's protocol.

-

Final Purification: Purify the polyadenylated mRNA again.

-

Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer.

mRNA Stability Assay using Transcriptional Inhibition

This protocol measures the decay rate of a specific mRNA in cultured cells after blocking transcription with Actinomycin D[11].

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

Actinomycin D solution (5 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

TRIzol™ Reagent (or equivalent for RNA extraction)

-

Reverse Transcription Kit

-

qPCR Master Mix and primers for the target mRNA and a stable housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to reach ~70-80% confluency on the day of the experiment.

-

Transfection: Transfect the cells with the in vitro transcribed mRNA (e.g., cPmΨ-modified mRNA encoding a reporter protein).

-

Transcription Inhibition: After a desired time for protein expression (e.g., 24 hours), add Actinomycin D to the culture medium to a final concentration of 5 µg/mL. This is time point 0.

-

Time Course Collection: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8, 12 hours).

-

RNA Extraction: At each time point, wash the cells with PBS and lyse them using TRIzol™ Reagent to extract total RNA.

-

Reverse Transcription: Synthesize cDNA from an equal amount of total RNA from each time point.

-

qPCR Analysis: Perform qPCR to quantify the relative abundance of the target mRNA at each time point, normalized to the housekeeping gene.

-

Half-life Calculation: Plot the percentage of remaining mRNA against time on a semi-logarithmic scale. The time at which 50% of the initial mRNA remains is the half-life.

Measurement of Translation Efficiency

This protocol outlines the assessment of protein expression from modified mRNA using a reporter assay and Western blotting.

Materials:

-

Cultured mammalian cells

-

Transfection reagent (e.g., Lipofectamine™)

-

Modified mRNA encoding a reporter protein (e.g., Luciferase or GFP)

-

Luciferase Assay System or fluorescence microscope/plate reader

-

RIPA buffer for cell lysis

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system

-

Primary antibody against the reporter protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Transfection: Transfect cells with equimolar amounts of the different modified mRNAs (e.g., unmodified, Ψ-modified, m1Ψ-modified, and cPmΨ-modified).

-

Reporter Gene Assay (e.g., Luciferase):

-

At a specified time post-transfection (e.g., 24 hours), lyse the cells using the luciferase assay lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to the total protein concentration of the lysate, determined by a BCA assay.

-

-

Western Blot Analysis:

-

At the same time point, lyse a parallel set of transfected cells with RIPA buffer.

-

Determine the total protein concentration.

-

Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody against the reporter protein, followed by the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to compare protein expression levels.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the evaluation of modified mRNA.

Caption: Workflow for evaluating a novel mRNA modification.

Caption: Innate immune sensing of modified vs. unmodified mRNA.

Caption: Hypothesized relationships of N1-alkyl-Ψ modifications.

Conclusion and Future Directions

The incorporation of N1-alkyl-pseudouridine modifications into mRNA has proven to be a highly effective strategy for enhancing its therapeutic potential. While N1-methylpseudouridine has set a high standard, the exploration of novel analogues like this compound is essential for the continued advancement of mRNA technology. The unique structural features of the cyclopropylmethyl group may offer advantages in terms of mRNA stability, translational efficiency, or reduced immunogenicity.

The experimental protocols and evaluation frameworks presented in this guide provide a clear path for the systematic investigation of cPmΨ and other novel mRNA modifications. Future research should focus on the direct, quantitative comparison of a diverse range of N1-alkyl-pseudouridine analogues to elucidate clear structure-activity relationships. Such studies will be invaluable for the rational design of next-generation mRNA therapeutics with optimized safety and efficacy profiles.

References

- 1. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [periodicos.capes.gov.br]

- 9. Screening of mRNA Chemical Modification to Maximize Protein Expression with Reduced Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Enzymatic Incorporation of N1-Cyclopropylmethylpseudouridine into RNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the enzymatic incorporation of N1-Cyclopropylmethylpseudouridine (N1-cpmΨ) into RNA. Given the limited direct research on N1-cpmΨ, this document leverages the extensive knowledge available for the closely related and widely studied analogue, N1-methylpseudouridine (N1mΨ), a key component in mRNA-based therapeutics.[1][2][3][4][5] Where available, comparative data for other N1-alkylated pseudouridines are presented to infer the expected behavior of N1-cpmΨ.

Introduction to this compound

This compound is a modified nucleoside, an analogue of uridine. The incorporation of modified nucleosides like pseudouridine (B1679824) and its derivatives into messenger RNA (mRNA) has been a pivotal development in the field of RNA therapeutics and vaccines.[1][5][6] These modifications can enhance the stability of the mRNA molecule, increase its translational efficiency, and crucially, reduce the innate immunogenic response that can be triggered by in vitro-transcribed RNA.[4][7] The N1-alkylation of pseudouridine, as seen in the well-studied N1-methylpseudouridine, has been shown to be particularly effective in this regard.[3][4] The cyclopropylmethyl group at the N1 position of pseudouridine in N1-cpmΨ is hypothesized to offer similar or potentially enhanced benefits due to its unique steric and electronic properties.

Enzymatic Synthesis of this compound-5'-Triphosphate (N1-cpmΨTP)

The prerequisite for the enzymatic incorporation of N1-cpmΨ into RNA is the chemical synthesis of its triphosphate form, N1-cpmΨTP. This process typically involves multiple steps, starting from the commercially available this compound. A generalizable chemoenzymatic route, drawing parallels from the synthesis of N1mΨTP, is outlined below.[8][9][10]

Diagram: Synthesis Pathway of N1-cpmΨTP

Caption: Chemoenzymatic synthesis of N1-cpmΨTP.

Enzymatic Incorporation into RNA via In Vitro Transcription

The primary method for incorporating modified nucleotides into RNA is through in vitro transcription (IVT).[7][11] This cell-free system utilizes a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, to synthesize RNA from a DNA template.[12] T7 RNA polymerase exhibits a remarkable tolerance for a wide range of modified nucleotide triphosphates, allowing for the substitution of canonical nucleotides like UTP with their modified counterparts, such as N1-cpmΨTP.[5][7][13]

The Role of T7 RNA Polymerase

T7 RNA polymerase is a single-subunit DNA-dependent RNA polymerase that is highly specific for its promoter sequence.[14] During transcription elongation, the enzyme catalyzes the formation of phosphodiester bonds between incoming ribonucleoside triphosphates in a template-directed manner. The fidelity and efficiency of incorporating modified nucleotides can be influenced by the nature of the modification and the surrounding sequence context.[3]

Diagram: In Vitro Transcription Workflow

Caption: General workflow for enzymatic synthesis of N1-cpmΨ-modified RNA.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of mRNA containing N1-methylpseudouridine and can be used as a starting point for working with this compound.[6][15][16]

DNA Template Preparation

-

Template Design : The DNA template should contain a T7 promoter sequence upstream of the desired RNA coding sequence. For mRNA synthesis, a poly(T) stretch can be included at the 3' end of the coding sequence to generate a poly(A) tail in the final transcript.

-

Linearization : If using a plasmid DNA template, it must be linearized downstream of the RNA coding sequence using a restriction enzyme.

-

Purification : The linearized DNA template should be purified to remove enzymes and salts, for instance, using a PCR purification kit.

In Vitro Transcription Reaction Setup

The following is a representative 20 µL reaction setup. Optimization of component concentrations may be necessary.

| Component | Final Concentration | Example Volume (20 µL reaction) |

| Transcription Buffer (5x) | 1x | 4 µL |

| ATP, GTP, CTP (100 mM each) | 7.5 mM each | 1.5 µL |

| N1-cpmΨTP (100 mM) | 7.5 mM | 1.5 µL |

| Linearized DNA Template | 50-100 ng/µL | 1 µg (variable volume) |

| RNase Inhibitor | 1 U/µL | 1 µL |

| T7 RNA Polymerase | 2.5 U/µL | 2 µL |

| Nuclease-free Water | - | to 20 µL |

Procedure:

-

Thaw all components on ice.

-

Combine the components in the order listed at room temperature to avoid precipitation of the DNA template by spermidine (B129725) in the buffer.

-

Mix gently by pipetting and centrifuge briefly.

-

Incubate at 37°C for 2-4 hours.

RNA Purification

-

DNase Treatment : Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

Purification : Purify the RNA using a column-based RNA cleanup kit or by lithium chloride precipitation.

-

Quantification : Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

Quantitative Data on Incorporation

Table 1: Comparative Incorporation of N1-Alkyl-Pseudouridine Triphosphates vs. UTP

| N1-Alkyl Group | Relative Incorporation Yield (Modified NTP / UTP) | Key Observation |

| Methyl (m1Ψ) | ~1.0 - 1.5 | Generally well-incorporated, slight preference over UTP. |

| Ethyl (e1Ψ) | > Methyl | Increased incorporation yield compared to m1Ψ. |

| Propyl (p1Ψ) | > Ethyl | Further increased incorporation yield compared to e1Ψ. |

Data is qualitative and based on trends observed in nanopore sequencing experiments where the modified NTP was in equal competition with UTP.[17]

Based on this trend, it is reasonable to hypothesize that this compound, with its bulkier cyclopropylmethyl group, would also be efficiently incorporated by T7 RNA polymerase, potentially with an efficiency comparable to or greater than the propyl derivative.

Table 2: Fidelity of N1-methylpseudouridine Incorporation

| RNA Polymerase | Error Rate (errors/base) for m1Ψ-modified RNA | Predominant Error Type |

| T7 RNAP | 2.5 ± 0.0 x 10⁻⁴ | Base substitutions |

| SP6 RNAP | 2.5 ± 0.0 x 10⁻⁴ | Base substitutions |

Data from a study on N1-methylpseudouridine incorporation fidelity.[3] It is demonstrated that N1mΨ is incorporated with higher fidelity than pseudouridine (Ψ).[3][18]

Analysis and Quantification of Incorporation

Verifying the successful incorporation of N1-cpmΨ into the synthesized RNA is a critical quality control step. The most definitive method for this is enzymatic digestion of the RNA followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][8][19][20]

Diagram: Analytical Workflow for Incorporation Verification

Caption: Workflow for the analysis and quantification of N1-cpmΨ in RNA.

Protocol for RNA Digestion and LC-MS/MS Analysis

-

RNA Digestion :

-

To approximately 1 µg of purified RNA, add a mixture of nuclease P1 and alkaline phosphatase in a suitable buffer.

-

Incubate at 37°C for 1-2 hours to digest the RNA into individual nucleosides.

-

-

LC-MS/MS Analysis :

-

Inject the digested sample into an LC-MS/MS system.

-

Separate the nucleosides using a suitable chromatography column (e.g., C18).

-